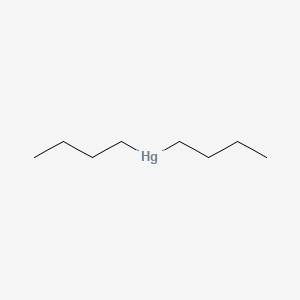

Dibutyl mercury

Vue d'ensemble

Description

Dibutyl mercury, also known as mercury di-n-butyl, is an organomercury compound with the chemical formula (C₄H₉)₂Hg. It is a colorless, highly toxic liquid that is primarily used in scientific research. The compound is known for its significant toxicity and potential environmental hazards .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibutyl mercury can be synthesized through the reaction of butylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solution, producing this compound and magnesium bromide as a byproduct:

2C4H9MgBr+HgCl2→(C4H9)2Hg+2MgBrCl

Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it is done under strict laboratory conditions to ensure safety and minimize environmental contamination .

Analyse Des Réactions Chimiques

Types of Reactions: Dibutyl mercury undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form mercuric oxide and butyl radicals.

Reduction: It can be reduced to elemental mercury and butane.

Substitution: this compound can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Typically involves strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Often involves the use of halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Mercuric oxide and butyl radicals.

Reduction: Elemental mercury and butane.

Substitution: Various alkyl or aryl mercury compounds depending on the substituent used.

Applications De Recherche Scientifique

Chemical Properties and Safety Concerns

Dibutyl mercury (DBM) is an organomercury compound with the formula C8H18Hg. It is known for its high toxicity, which poses significant health risks to humans and the environment. Due to its hazardous nature, the use of this compound has been restricted in many countries. However, it still finds applications in specific areas due to its unique properties.

Applications in Environmental Science

-

Analytical Chemistry :

- DBM is often utilized as a reagent in analytical chemistry for the determination of mercury levels in various samples. Its ability to form stable complexes allows for sensitive detection methods.

-

Environmental Remediation :

- Recent studies have investigated the use of this compound in conjunction with other materials for the removal of mercury from contaminated environments. For example, research has shown that dibutyl-disulfide montmorillonite can effectively adsorb Hg(II) ions from aqueous solutions, achieving over 95% removal efficiency under optimal conditions . This application highlights the potential of DBM derivatives in environmental clean-up efforts.

Data Table: Adsorption Capacity of Dibutyl-Disulfide Montmorillonite

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 312.5 mg/g |

| Initial Concentration Range | 10-100 mg/L |

| Contact Time | 10 minutes |

| Adsorbent Dose | 2 g/L |

| Removal Efficiency | >95% |

Case Studies

- Mercury Removal from Water :

-

Toxicological Studies :

- Investigations into the toxicological effects of this compound have revealed its potential impact on aquatic life. For instance, studies have shown that exposure to organomercury compounds can lead to bioaccumulation in marine organisms, affecting their health and survival rates.

Regulatory Considerations

Due to its toxicity, this compound is subject to stringent regulations. The Environmental Protection Agency (EPA) monitors its use and potential environmental impacts, emphasizing the need for safe handling and disposal practices . Ongoing risk evaluations are crucial for understanding the broader implications of this compound in both industrial and environmental contexts.

Mécanisme D'action

Dibutyl mercury exerts its effects primarily through its interaction with thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to cellular toxicity and damage. The compound can also interfere with the central nervous system, causing neurological symptoms and potentially fatal outcomes .

Comparaison Avec Des Composés Similaires

Dimethylmercury: Another highly toxic organomercury compound with the formula (CH₃)₂Hg. It is known for its extreme toxicity and volatility.

Diethylmercury: Similar to dimethylmercury but with ethyl groups instead of methyl groups.

Diphenylmercury: Contains phenyl groups and is less volatile but still highly toxic.

Uniqueness of Dibutyl Mercury: this compound is unique due to its specific alkyl groups, which influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, this compound has a higher molecular weight and different physical properties, making it suitable for specific research applications .

Activité Biologique

Dibutyl mercury (DBM), a derivative of mercury, is known for its toxicological implications and biological activity. This article explores its biological activity, including its mechanisms of toxicity, effects on human health, and relevant case studies.

This compound is an organomercury compound with the chemical formula CHHg. It is characterized by its lipophilic properties, allowing it to easily penetrate biological membranes. The primary mechanism of action involves the disruption of cellular processes through the binding of mercury to sulfhydryl groups in proteins, leading to altered enzyme activity and cellular dysfunction.

Health Effects

- Neurological Effects : Exposure to this compound can lead to severe neurological symptoms, including tremors, memory loss, and cognitive impairments. It has been documented that even low-level exposure can result in neurodevelopmental deficits in children .

- Reproductive Toxicity : Studies indicate that this compound may affect reproductive health, leading to decreased fertility and developmental abnormalities in offspring. It has been linked to endocrine disruption, which can manifest as altered hormone levels and reproductive organ malformations .

- Acute Toxicity : Acute exposure cases have shown severe health outcomes, including respiratory distress and multi-organ failure. For instance, a family case study highlighted a mother who suffered from acute respiratory distress syndrome after cleaning up a mercury spill in her home .

Case Studies

- Case Study 1 : A 54-year-old female presented with severe symptoms after exposure to a putty-like substance containing mercury. She developed febrile neutropenia and pneumonia, ultimately leading to death due to complications from acute respiratory distress syndrome .

- Case Study 2 : A 20-year-old female exhibited fatigue and headaches following exposure; blood tests revealed elevated mercury levels. After chelation therapy, her symptoms resolved without long-term effects .

Biological Activity Summary Table

Research Findings

Recent studies have underscored the importance of monitoring this compound exposure due to its potential as an endocrine-disrupting compound (EDC). Human biological monitoring has revealed increasing trends of mercury exposure in populations living near industrial sites . Furthermore, research indicates that even minimal exposure can have significant long-term effects on human health.

Propriétés

IUPAC Name |

dibutylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYKQVBIPYDCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Hg]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060871 | |

| Record name | Mercury, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-35-6 | |

| Record name | Dibutylmercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercury, dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.